3-(4-Chlorophenoxy)propyl-(1,3,4-thiadiazol-2-yl)cyanamide
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Description
3-(4-Chlorophenoxy)propyl-(1,3,4-thiadiazol-2-yl)cyanamide is a chemical compound with a complex structure. It belongs to the 1,3,4-thiadiazole scaffold , which exhibits a wide range of biological activities. These activities include antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The compound’s molecular formula and weight are essential for understanding its behavior and interactions.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes to obtain derivatives of the 1,3,4-thiadiazole moiety. These modifications aim to enhance potency while minimizing toxicity. Detailed synthetic pathways and reaction conditions are documented in scientific literature .
Molecular Structure Analysis
The molecular structure of This compound plays a crucial role in its biological activities. The presence of heterocyclic moieties, such as the thiadiazole ring, contributes to its diverse pharmacological effects. The =N-C-S- moiety and strong aromaticity within the ring are responsible for low toxicity and excellent in vivo stability .
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations are essential considerations. Researchers have investigated its behavior under various conditions, including acidic, basic, and oxidative environments. Understanding its reactivity can guide further modifications and applications .
Mechanism of Action
The precise mechanism of action for 3-(4-Chlorophenoxy)propyl-(1,3,4-thiadiazol-2-yl)cyanamide depends on its specific biological activity. For instance, in the context of anticonvulsant properties, certain derivatives have demonstrated inhibition of seizures in animal models. The =N-C-S- moiety and aromatic ring contribute to this effect. Further studies are needed to elucidate the exact molecular targets and pathways .
Properties
IUPAC Name |
3-(4-chlorophenoxy)propyl-(1,3,4-thiadiazol-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-10-2-4-11(5-3-10)18-7-1-6-17(8-14)12-16-15-9-19-12/h2-5,9H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQRRBLIPFULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN(C#N)C2=NN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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